molecular formula C15H18N2O3S B6369161 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261932-41-5

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369161
CAS No.: 1261932-41-5
M. Wt: 306.4 g/mol
InChI Key: RQBPMCPFGDYVHQ-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-T-butylsulfamoylphenyl group at the 5-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-T-butylsulfamoylphenyl precursor, which can be synthesized through sulfonation and subsequent alkylation reactions. The final step involves coupling this precursor with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and the sulfamoylphenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

N-tert-butyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-7-4-11(5-8-13)12-6-9-14(18)16-10-12/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBPMCPFGDYVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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